

Ceranib-1: A Comparative Analysis of its Effects on Ceramide and Dihydroceramide Species

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Compound of Interest

Compound Name: Ceranib1

Cat. No.: B1365448

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This guide provides a detailed comparison of the effects of Ceranib-1, a known ceramidase inhibitor, on the cellular levels of various ceramide and dihydroceramide species. Data is presented to contrast its activity with its more potent analog, Ceranib-2, offering insights for researchers investigating sphingolipid metabolism and its role in cellular processes.

Comparative Effects of Ceranib-1 and Ceranib-2 on Sphingolipid Profile

Ceranib-1 functions as a ceramidase inhibitor, effectively blocking the hydrolysis of ceramides into sphingosine and subsequently reducing the levels of sphingosine-1-phosphate (S1P).[1] This inhibition leads to an accumulation of intracellular ceramides. The following tables summarize the quantitative changes in specific ceramide and dihydroceramide species upon treatment with Ceranib-1 and its more potent analog, Ceranib-2, in SKOV3 human ovarian cancer cells.

Table 1: Effect of Ceranib-1 on Ceramide and Dihydroceramide Species

Lipid Species	Concentration of Ceranib-1	Fold Change vs. Vehicle
C14 Ceramide	12.5 μ M	Increased
C24 Ceramide	12.5 μ M	Increased
C26 Ceramide	12.5 μ M	Increased
C26:1 Ceramide	12.5 μ M	Increased
Total Ceramides	12.5 μ M	~1.32-fold increase[2]
dhC16-Ceramide	50 μ M	~6.5-fold increase[2]
Dihydrosphingosine-1-Phosphate (dhS1P)	50 μ M	~30-fold increase[2]

Data derived from studies on SKOV3 cells treated for 24 hours.[2]

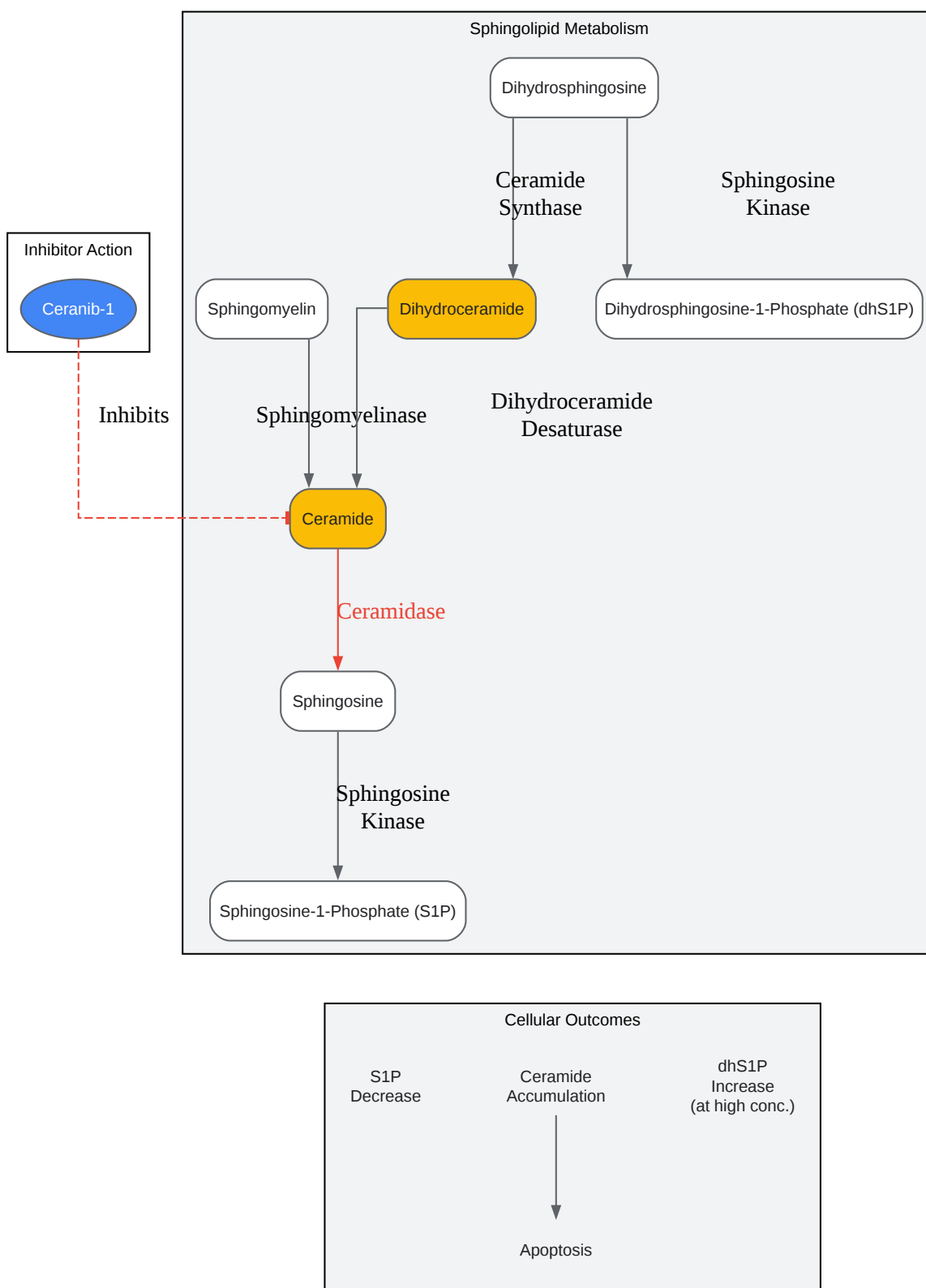
Table 2: Comparative Efficacy of Ceranib-1 and Ceranib-2

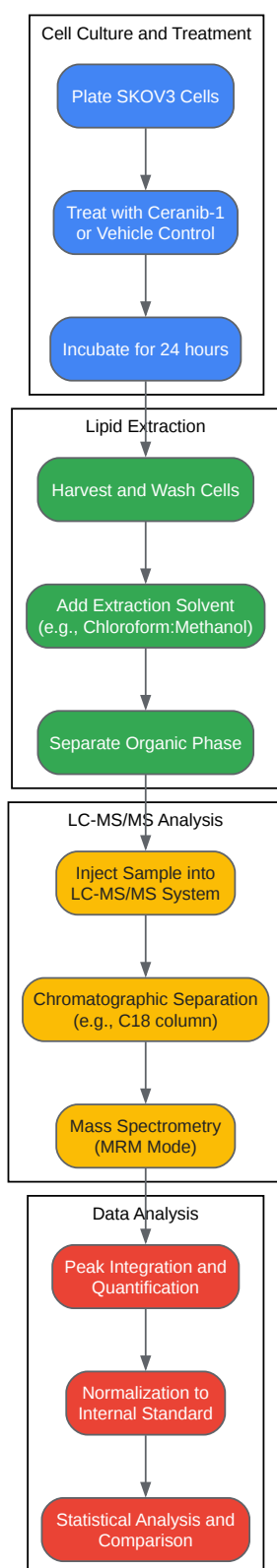
Parameter	Ceranib-1	Ceranib-2
IC50 for Ceramidase Activity	55 μ M	28 μ M
Effect on Total Ceramides	~32% increase at 12.5 μ M	~109% increase at 3.125 μ M
Effect on Dihydroceramides	No effect at lower concentrations; significant increase in dhC16-Cer and dhS1P at 50 μ M.	Dose-dependent increase in dhC16-Cer beginning at lower concentrations.
IC50 for Cell Proliferation Inhibition	3.92 μ M	0.73 μ M

Data derived from studies on SKOV3 cells.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for studying these effects, the following diagrams are provided.





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References

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- 2. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
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